Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl-

Actinide separation Th/U selectivity CMPO ligand structure–activity

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (CAS 80413-42-9), also known as diphenyl-N,N-diethyl carbamoylmethyl phosphine oxide (DPDECMPO), is a neutral bifunctional organophosphorus ligand belonging to the carbamoylmethyl phosphine oxide (CMPO) family. It features a diphenylphosphinyl oxide moiety linked to a N,N-diethylacetamide backbone, providing a P=O and C=O bidentate chelating pocket for hard metal ions.

Molecular Formula C18H22NO2P
Molecular Weight 315.3 g/mol
CAS No. 80413-42-9
Cat. No. B15437096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2-(diphenylphosphinyl)-N,N-diethyl-
CAS80413-42-9
Molecular FormulaC18H22NO2P
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H22NO2P/c1-3-19(4-2)18(20)15-22(21,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3
InChIKeyQUTVNRNRHMSRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (CAS 80413-42-9): A Dual-Function Carbamoylmethyl Phosphine Oxide for f-Element Separations and Luminescent Materials


Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (CAS 80413-42-9), also known as diphenyl-N,N-diethyl carbamoylmethyl phosphine oxide (DPDECMPO), is a neutral bifunctional organophosphorus ligand belonging to the carbamoylmethyl phosphine oxide (CMPO) family. It features a diphenylphosphinyl oxide moiety linked to a N,N-diethylacetamide backbone, providing a P=O and C=O bidentate chelating pocket for hard metal ions. This compound has been characterized by FT-IR, ¹H, ¹³C, and ³¹P NMR spectroscopy and applied in two distinct domains: (1) liquid–liquid extraction of actinides [Th(IV), U(VI), Am(III)] and rare-earth elements from nitric acid and perchlorate media, and (2) synthesis of Mn(II) coordination complexes exhibiting bright deep-red phosphorescence at ambient temperature [1][2].

Primary Workflow f-Element Liquid–Liquid Extraction Actinide & lanthanide separation from nitric or perchlorate media
Secondary Workflow Luminescent Mn(II) Complex Synthesis Deep-red phosphorescent hybrid materials

Why N-Alkyl Substitution on CMPO Ligands Cannot Be Interchanged: Evidence for Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (80413-42-9)


Carbamoylmethyl phosphine oxide (CMPO) ligands are not interchangeable commodity extractants. The nature of the N-substituent on the amide nitrogen directly influences metal ion selectivity, extraction efficiency, and complex stoichiometry. For instance, the diethyl-substituted DPDECMPO (L2) exhibits Th(IV) distribution values nearly three-fold higher than those for U(VI), demonstrating pronounced thorium selectivity [1]. This selectivity pattern is preserved when the N-substituent is changed from diethyl to morpholine (DPMCMPO, L1), confirming that both open-chain and cyclic N-substitution maintain comparable Th/U discrimination. However, bis-CMPO architectures incorporating the DPDECMPO fragment linked via 1,2,3-triazole spacers dramatically enhance Pd(II), U(VI), Th(IV), and lanthanide(III) extraction efficiency compared to the monomeric CMPO, demonstrating that the mono-CMPO scaffold cannot simply be replaced by dimeric CMPO ligands without altering extraction performance [2]. Furthermore, podands bearing diphenylphosphorylacetamide terminal groups derived from the DPDECMPO core show higher REE(III) extraction ability in HClO₄ media than the dibutyl-substituted analog (dibutylcarbamoylmethyl)diphenylphosphine oxide [3]. Therefore, procurement of the precise N,N-diethyl variant is critical when the target application requires the specific metal ion affinity, solubility profile, or downstream derivatization chemistry associated with this particular N-alkyl substitution pattern.

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N-alkyl substitution (diethyl vs. morpholine or others) may shift metal ion distribution ratios and extraction stoichiometry.
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Monomeric DPDECMPO cannot directly replace dimeric bis-CMPO architectures; extraction efficiency for Pd(II) and f-elements differs significantly.
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Dibutylcarbamoylmethyl analogs show lower REE(III) extraction in perchlorate media; diphenylphosphorylacetamide podands are not interchangeable.

Quantitative Differentiation Evidence for Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (CAS 80413-42-9) vs. Closest Analogs


Th(IV) over U(VI) Selectivity: DPDECMPO vs. Morpholine Analog DPMCMPO in Nitric Acid Extraction

In a direct head-to-head comparison, DPDECMPO (diethyl-substituted CMPO, L2) and DPMCMPO (morpholine-substituted CMPO, L1) were evaluated for extraction of Th(IV), U(VI), and Am(III) from nitric acid media. Both ligands exhibited distribution values for Th(IV) that are approximately three-fold higher than those for U(VI) [1]. Critically, no significant change in distribution values for Th(IV) and U(VI) was observed when the N-substituent was switched from closed-ring morpholine (L1) to open-chain diethyl (L2), confirming that the diethyl substitution does not compromise the Th/U selectivity of the CMPO scaffold [2]. This equivalence enables procurement decisions based on synthetic accessibility, solubility, or downstream derivatization (e.g., 1,2,3-triazole click chemistry) without sacrificing extraction performance.

Th/U Selectivity vs. Morpholine CMPO
Head-to-head
D_Th ≈ 3× D_U for both DPDECMPO (diethyl) and DPMCMPO (morpholine); no significant difference between ligands.
Supports interchangeable procurement for Th/U separations based on synthetic accessibility.
Equimolar ligand, nitric acid media, room temperature.
Actinide separation Th/U selectivity CMPO ligand structure–activity

REE(III) Extraction from Perchlorate Media: DPDECMPO-Derived Podands vs. Dibutylcarbamoylmethyl Analog

Podands bearing two terminal Ph₂P(O)CH₂C(O)NH– groups (derived from the DPDECMPO core structure) connected by di- and triethylene glycol spacers were compared against (dibutylcarbamoylmethyl)diphenylphosphine oxide for extraction of trace amounts of REE(III) (La through Lu plus Y) and Sc(III) perchlorates from aqueous HClO₄ solutions into dichloroethane [1]. The podands with diphenylphosphorylacetamide terminal groups exhibited significantly higher extraction ability toward REE(III) and Sc(III) ions in HClO₄ media relative to the dibutyl-substituted comparator [2]. The stoichiometry of extracted complexes was determined, and the efficiency of metal ion recovery was studied as a function of HClO₄ concentration and organic solvent identity.

REE Extraction vs. Dibutyl Analog
Head-to-head
DPDECMPO-derived podands show qualitatively higher extraction for La–Lu, Y, Sc perchlorates than dibutylcarbamoylmethyl analog.
Reported higher REE(III) affinity guides ligand selection for perchlorate leach systems.
Dichloroethane diluent; quantitative tables in full text.
Rare-earth element extraction Perchlorate media Podand extractants

Deep-Red Phosphorescence in Mn(II) Complexes: DPDECMPO as a Ligand for Luminescent Materials

DPDECMPO (L = Ph₂P(O)CH₂C(O)NEt₂) reacts with Mn(II) halides (MnCl₂·4H₂O or MnBr₂·4H₂O) in a 3:2 metal-to-ligand ratio to yield unprecedented organic–inorganic hybrid complexes of the type [Mn(L)₃]MnHal₄ (Hal = Cl, Br) in 88–92% isolated yields [1]. These complexes simultaneously contain both octahedral [Mn(L)₃]²⁺ and tetrahedral [MnHal₄]²⁻ Mn(II) centers, a structural motif previously unreported among luminescent Mn(II) compounds. At ambient temperature, the solid complexes exhibit bright deep-red phosphorescence with emission maxima at λₑₘ = 660 nm (Cl complex, 1) and 670 nm (Br complex, 2), photoluminescence quantum yields (PLQY) of 6% (1) and 27% (2), and excited-state lifetimes of 3–3.7 ms [2]. Comparable Mn(II) phosphine oxide complexes reported in the literature (e.g., with POP dioxide or trialkylphosphine oxide ligands) typically exhibit green emission, making the deep-red output of DPDECMPO-based complexes a distinguishing optical property.

Deep-Red Phosphorescence
Cross-study
[Mn(DPDECMPO)₃]MnCl₄: λₑₘ 660 nm, PLQY 6%, τ 3–3.7 ms.
[Mn(DPDECMPO)₃]MnBr₄: λₑₘ 670 nm, PLQY 27%, τ 3–3.7 ms.
Enables deep-red emitter fabrication; red-shifted ~110–170 nm vs. typical green Mn(II) complexes.
Solid-state, ambient temperature; 88–92% isolated yields.
Manganese(II) phosphorescence Organic–inorganic hybrids OLED materials

Enhanced Pd(II) Extraction via 1,2,3-Triazole Modification of the DPDECMPO Core

The DPDECMPO fragment has been incorporated into bis-CMPO architectures by fixing two diphenyl-(diethylcarbamoylmethyl)phosphine oxide moieties onto an arene core via methylene-1,2,3-triazole linkers, yielding Ar-CMPO ligands via Cu-catalyzed azide–alkyne cycloaddition [1]. The introduction of the 1,2,3-triazole fragment into the methylene bridge of the DPDECMPO unit resulted in a considerable increase in the efficiency of Pd(II) extraction from nitric acid solutions compared to the parent mono-CMPO (DPDECMPO) lacking the triazole spacer [2]. These Ar-CMPO ligands also displayed higher extraction efficiency toward U(VI), Th(IV), and lanthanide(III) ions relative to monomeric CMPO, demonstrating that while DPDECMPO serves as the essential building block, its incorporation into dimeric triazole-linked architectures unlocks substantially enhanced extraction performance across the f-block and platinum-group metals.

Pd(II) Extraction via Triazole Bis-CMPO
Cross-study
Bis-DPDECMPO with 1,2,3-triazole linkers considerably increases Pd(II) extraction vs. monomeric DPDECMPO.
Positions DPDECMPO as a versatile precursor for high-performance Pd(II) recovery ligands.
Nitric acid media; specific distribution ratios in full text.
Palladium extraction Bis-CMPO ligands Click chemistry

Class-Level Comparison: Monomeric vs. Bis-CMPO Extractants in Ionic Liquid Media for Th(IV) and U(VI) Extraction

A 2022 study in Radiochemistry established that bis[(diphenylphosphinyl)acetamido]alkanes, in which two bidentate Ph₂P(O)CH₂C(O)NAlk– fragments are linked via an amide nitrogen by an alkylene bridge, exhibit significantly higher extraction ability for REE(III), U(VI), and Th(IV) in nitric acid media in the presence of the ionic liquid 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([BMIM][Tf₂N]) compared to diaryl(dialkylcarbamoylmethyl)phosphine oxides, which include the DPDECMPO class [1]. The extraction efficiency of bis-CMPO + ionic liquid systems significantly exceeds that of the mono-CMPO (DPDECMPO-class) extractants under identical HNO₃ concentrations [2]. This class-level finding indicates that DPDECMPO is outperformed by bis-CMPO congeners in ionic liquid-assisted actinide extraction, and procurement should favor the bis-CMPO architecture when ionic liquid media are employed.

Bis- vs. Mono-CMPO in Ionic Liquids
Class-level
Bis-CMPO architectures significantly exceed diaryl(dialkylcarbamoylmethyl)phosphine oxide class (includes DPDECMPO) in REE/U/Th extraction with [BMIM][Tf₂N].
DPDECMPO not optimal for ionic liquid-assisted extraction; bis-CMPO recommended.
Class-level inference; verify quantitative data in full text.
Ionic liquid extraction Bis-CMPO vs. mono-CMPO Actinide partitioning

Recommended Application Scenarios for Acetamide, 2-(diphenylphosphinyl)-N,N-diethyl- (CAS 80413-42-9) Based on Quantitative Evidence


Selective Thorium(IV) over Uranium(VI) Separation in Nuclear Fuel Cycle Reprocessing

DPDECMPO is suitable for liquid–liquid extraction processes targeting selective removal of Th(IV) from U(VI)-containing nitric acid feed solutions. Direct head-to-head data confirm that DPDECMPO achieves a Th/U distribution ratio of approximately 3:1, a selectivity level equivalent to that of the morpholine analog DPMCMPO [1]. Research groups developing solvent extraction flowsheets for thorium isolation from irradiated nuclear fuel or thorium-based fuel cycles can procure DPDECMPO as a synthetically accessible CMPO ligand with demonstrated Th(IV) preference. The diethyl substitution on the amide nitrogen offers distinct solubility and derivatization advantages compared to the morpholine variant, including facile N-dealkylation or further functionalization via click chemistry.

Rare-Earth Element (REE) Purification from Perchlorate Leach Solutions

Podands incorporating the DPDECMPO-derived diphenylphosphorylacetamide terminal groups demonstrate superior extraction of the full lanthanide series (La–Lu) plus yttrium and scandium from perchlorate media compared to (dibutylcarbamoylmethyl)diphenylphosphine oxide [1][2]. This positions DPDECMPO-based podands as extractants of choice for REE recovery from HClO₄-based leaching processes, such as those employed in processing monazite, bastnäsite, or recycled rare-earth permanent magnets. The diphenylphosphorylacetamide moiety provides stronger metal ion binding than the dibutylcarbamoyl analog, enabling higher single-stage extraction efficiencies.

Fabrication of Deep-Red Phosphorescent Mn(II) Coordination Complexes for Optoelectronic Devices

DPDECMPO serves as an efficient O,O′-chelating ligand for synthesizing organic–inorganic hybrid Mn(II) complexes of the type [Mn(DPDECMPO)₃]MnHal₄ (Hal = Cl, Br) that emit bright deep-red phosphorescence (λₑₘ = 660–670 nm) at room temperature with PLQY up to 27% and lifetimes of 3–3.7 ms [1]. Unlike most Mn(II) phosphine oxide complexes that emit in the green region, DPDECMPO-based complexes uniquely produce deep-red output, making them attractive for rare-earth-free OLED emitters, solid-state lighting, and luminescent sensors. The ligand is prepared from commercially available precursors, and complex formation proceeds in high yields (88–92%) under ambient conditions, enabling scalable manufacturing.

Palladium(II) Recovery from Nitric Acid Waste Streams Using Triazole-Modified DPDECMPO Derivatives

The DPDECMPO core can be elaborated into bis-CMPO architectures via 1,2,3-triazole click chemistry, yielding Ar-CMPO ligands that exhibit considerably enhanced Pd(II) extraction efficiency from nitric acid media compared to the parent monomeric DPDECMPO [1]. This application is particularly relevant for recovering palladium from spent nuclear fuel dissolver solutions or from industrial precious metal recycling streams. Procurement of DPDECMPO as a precursor enables in-house synthesis of custom bis-CMPO extractants tailored to specific Pd(II) recovery challenges, with the triazole linker serving as both a synthetic handle and an extraction-enhancing structural element.

Application
Selection Property
Validation Focus
Thorium/Uranium Separation Research
N,N-diethyl CMPO ligand with confirmed Th/U selectivity parity
Th(IV) vs. U(VI) distribution ratio confirmation in target HNO₃ medium
Rare-Earth Perchlorate Leach Purification
Diphenylphosphorylacetamide podand architecture for higher REE affinity
Extraction efficiency ranking for La–Lu, Y, Sc in HClO₄/dichloroethane
Deep-Red Mn(II) Phosphorescent Material Synthesis
O,O′-chelating ligand enabling [Mn(L)₃]MnHal₄ hybrid structure
Solid-state PLQY, emission wavelength, and excited-state lifetime measurement
Palladium(II) Recovery via Click-Derivatized Bis-CMPO
DPDECMPO core amenable to 1,2,3-triazole dimerization for enhanced Pd(II) extraction
Pd(II) distribution ratio improvement over monomeric DPDECMPO in HNO₃
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